molecular formula C7H8S B089551 Thioanisole CAS No. 100-68-5

Thioanisole

Cat. No.: B089551
CAS No.: 100-68-5
M. Wt: 124.21 g/mol
InChI Key: HNKJADCVZUBCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a colorless liquid that is soluble in organic solvents and is the simplest alkyl-aryl thioether. Thioanisole is the sulfur analogue of anisole, where the oxygen atom in anisole is replaced by a sulfur atom .

Scientific Research Applications

  • Peptide Synthesis : Thioanisole is used as a scavenger to suppress side reactions in the synthesis of tyrosine-containing peptides, particularly during the acidolytic cleavage of protecting groups of tyrosine. This application is crucial in solid-phase peptide synthesis (Kiso, Isawa, Kitagawa, & Akita, 1978).

  • Asymmetric Electroenzymatic Synthesis : In a pioneering study, this compound was selectively oxidized to methylphenylsulfoxide using electrochemically generated hydrogen peroxide catalyzed by chloroperoxidase. This marked the first asymmetric electroenzymatic synthesis with a peroxidase (Lütz, Steckhan, & Liese, 2004).

  • Reactions with Singlet Oxygen : Studies on this compound's reaction with singlet oxygen in various solvents, such as ionic liquids, have shown enhanced reactivity and potential mechanistic changes based on the solvent used (Baciocchi et al., 2009).

  • Surface-Enhanced Raman Scattering (SERS) Spectra Studies : The SERS spectra of this compound have been investigated to understand the dynamics of molecular surface reactions, particularly in electrochemical environments (Cui et al., 2014).

  • Conformational Studies : Photoelectron spectroscopy has been used to study rotational isomerism and conformational stabilities in this compound (Schweig & Thon, 1976).

  • Odor Control in Wastewater Treatment : this compound has been effectively removed from water using electron beam irradiation, demonstrating its potential for odor control in wastewater treatment (Tobien et al., 2000).

  • Photocatalytic Oxidation Studies : The photocatalytic selective synthesis of this compound has been explored using DUT-67(Zr), demonstrating significant increases in activity compared to other catalysts (Liu et al., 2020).

  • Environmental Chemistry : this compound has been utilized as a model compound in studies examining the degradation pathways and kinetics of sulfur-containing compounds in natural waters (Huang & Mabury, 2000).

Mechanism of Action

Target of Action

Thioanisole, also known as Methyl phenyl sulfide , is primarily targeted by binuclear manganese (II) complexes with amino acid-based ligands . These complexes are used as catalysts in the oxidation of this compound .

Mode of Action

This compound interacts with its target through a process of oxidation. The binuclear manganese (II) complex catalyzes the oxidation of this compound with hydrogen peroxide (H2O2), resulting in the production of sulfoxide and sulfone . The amino acid Schiff base ligand in the complex is coordinated as a bivalent anion with a tridentate NO2 donor set involving the phenolic and carboxylic acid oxygens and azomethine nitrogen .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidation of sulfides. This process provides a straightforward synthetic approach for preparing numerous sulfoxides . Sulfoxides are valuable synthetic intermediates that are employed for the production of a range of chemically and biologically active molecules such as anti-ulcer drugs (proton pump inhibitors), antifungal and anti-atherosclerotic agents .

Pharmacokinetics

It’s known that the compound’s bioavailability is influenced by the efficiency of the catalytic system used in its oxidation .

Result of Action

The result of this compound’s action is the production of sulfoxide and sulfone . These compounds are produced when this compound is oxidized by the binuclear manganese (II) complex . The sulfoxide and sulfone produced are valuable in various applications, including the synthesis of chemically and biologically active molecules .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a catalyst and hydrogen peroxide. The efficiency of the oxidation process is dependent on the activity of the catalyst, which can be affected by factors such as temperature and pH . The silica-supported metal complex used as a catalyst shows lower catalytic activity compared to the homogeneous catalyst, but its activity remains nearly unchanged after multiple cycles, indicating its stability .

Safety and Hazards

Thioanisole is combustible and harmful if swallowed . It causes skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation . It is toxic to aquatic life with long-lasting effects .

Future Directions

Thioanisole has been used in various research studies. For instance, it has been used in the development of a tunable multivariate metal–organic framework as a platform for designing photocatalysts . Another study used this compound in the selective oxidation with hydrogen peroxide using copper complexes encapsulated in zeolite .

Biochemical Analysis

Biochemical Properties

Thioanisole interacts with enzymes and proteins in biochemical reactions. For instance, it has been found that a binuclear Mn (II) complex catalyzes the oxidation of this compound with H2O2, to give the sulfoxide and sulfone . This reaction involves the interaction of this compound with the manganese complex, leading to its oxidation .

Cellular Effects

The effects of this compound on cells and cellular processes are not well-documented in the literature. Its oxidation products, sulfoxide and sulfone, have been studied extensively. These products can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and proteins. In the presence of a binuclear Mn (II) complex, this compound undergoes oxidation to form sulfoxide and sulfone . This process involves binding interactions with the manganese complex, leading to changes in the molecular structure of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, the activity of the immobilized catalyst that catalyzes the oxidation of this compound remains nearly unchanged after five cycles, indicating that it is truly heterogeneous . This suggests that this compound’s effects on cellular function observed in in vitro studies may be long-term.

Metabolic Pathways

This compound is involved in metabolic pathways related to its oxidation. The binuclear Mn (II) complex catalyzes the oxidation of this compound, leading to the formation of sulfoxide and sulfone . This process involves the interaction of this compound with the manganese complex .

Transport and Distribution

Given its solubility in organic solvents , it is likely that this compound can be transported and distributed within cells and tissues.

Preparation Methods

Thioanisole can be synthesized through several methods:

Properties

IUPAC Name

methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8S/c1-8-7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKJADCVZUBCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059217
Record name Benzene, (methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a stench; [Alfa Aesar MSDS], Liquid, colourless or slightly yellow liquid with unpleasant odour
Record name Methyl phenyl sulfide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16551
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Methyl phenyl sulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl phenyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/535/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

188.00 to 193.00 °C. @ 760.00 mm Hg
Record name Methyl phenyl sulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.506 mg/mL at 25 °C, insoluble in water; soluble in alcohol and oil
Record name Methyl phenyl sulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl phenyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/535/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.958-0.968
Record name Methyl phenyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/535/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

100-68-5
Record name Thioanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylphenylsulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thioanisole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57916
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, (methylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, (methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl phenyl sulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.617
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL PHENYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB4K737YF4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl phenyl sulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-15 °C
Record name Methyl phenyl sulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thioanisole
Reactant of Route 2
Reactant of Route 2
Thioanisole
Reactant of Route 3
Reactant of Route 3
Thioanisole
Reactant of Route 4
Reactant of Route 4
Thioanisole
Reactant of Route 5
Reactant of Route 5
Thioanisole
Reactant of Route 6
Reactant of Route 6
Thioanisole
Customer
Q & A

Q1: What is the molecular formula, weight, and structure of thioanisole?

A1: this compound has the molecular formula C₇H₈S and a molecular weight of 124.20 g/mol. Its structure consists of a methyl group (CH₃) attached to a sulfur atom, which is directly bonded to a benzene ring (C₆H₅).

Q2: What are some key spectroscopic features of this compound?

A: this compound exhibits characteristic spectroscopic features in various techniques. For instance, in its infrared spectrum, this compound shows a C-H stretching vibration around 2836 cm⁻¹ associated with the methyl group []. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl and aromatic protons, providing insights into its structure and conformation [, ]. Additionally, UV-Vis spectroscopy can provide information about the electronic transitions within the molecule [].

Q3: How is this compound used in organic synthesis?

A: this compound is a versatile reagent in organic synthesis. For example, it can be converted to a sulfonium salt using methyl trifluoromethanesulfonate, which upon deprotonation generates a sulfur ylide capable of reacting with aldehydes and ketones to form epoxides []. Additionally, this compound can be oxidized to the corresponding sulfoxide, a useful reagent in Swern oxidation reactions [].

Q4: Can this compound be used as a substrate in catalytic oxidation reactions?

A: Yes, this compound is frequently employed as a model substrate in catalytic oxidation reactions to investigate the activity and selectivity of various catalysts. For instance, researchers have explored the oxidation of this compound using oxovanadium(IV)-functionalized polybenzimidazole nanofibers [] and heterobimetallic cerium(IV) oxo clusters [].

Q5: What are the typical products of this compound oxidation?

A: this compound can be oxidized to its corresponding sulfoxide (methyl phenyl sulfoxide) and sulfone (methyl phenyl sulfone) depending on the reaction conditions and the oxidant employed [, , , ]. The selectivity toward sulfoxide or sulfone formation is often a key parameter in evaluating the performance of catalytic oxidation systems.

Q6: How does the structure of the catalyst influence the enantioselectivity of this compound oxidation?

A: The enantioselectivity of this compound oxidation is highly dependent on the catalyst structure. Studies using myoglobin mutants have demonstrated that mutations in the active site can significantly alter the enantiomeric excess of the resulting sulfoxide product []. Similarly, self-inclusion phenomena in β-cyclodextrin derivatives have been shown to impact enantioselectivity in this compound oxidation [].

Q7: How have computational methods been employed to study this compound and its reactions?

A: Computational chemistry plays a crucial role in understanding the properties and reactivity of this compound. Density functional theory (DFT) calculations have been extensively used to investigate the structures of this compound radical cations [], predict the methyl internal-rotor barrier [], and elucidate reaction mechanisms, such as the hydrogen transfer-induced S-C rearrangement in this compound derivatives [].

Q8: Have researchers developed quantitative structure-activity relationship (QSAR) models for this compound derivatives?

A: While specific QSAR models for this compound derivatives were not explicitly mentioned in the provided research, the data generated, such as the Hammett analysis of this compound oxidation by oxomanganese(IV) complexes [], can serve as a basis for developing such models to predict the reactivity and properties of related compounds.

Q9: How do substituents on the aromatic ring affect the reactivity of this compound?

A: Substituents on the aromatic ring can significantly influence the reactivity of this compound. For example, electron-donating groups generally increase the electron density at the sulfur atom, making it more susceptible to oxidation []. Conversely, electron-withdrawing substituents tend to decrease its reactivity towards oxidation [].

Q10: Does the conformation of the thiomethyl group impact the reactivity of this compound?

A: Yes, the conformation of the thiomethyl group relative to the aromatic ring can impact reactivity. Studies using NMR spectroscopy have shown that this compound can adopt different conformations, with the planar and orthogonal forms being the most prevalent []. These conformational preferences can influence the accessibility of the sulfur atom to reagents and thus affect its reactivity.

Q11: What is the environmental impact of this compound, and how is it degraded?

A: this compound can contribute to odor issues in wastewater treatment []. Electron beam irradiation has been investigated as a potential method for removing this compound from aqueous solutions []. Further research is needed to fully assess its environmental fate and develop effective degradation strategies.

  • How does the presence of Brønsted or Lewis acids affect the mechanism of this compound oxidation by manganese(IV)-oxo complexes? []
  • Can iodosylarene complexes act as independent oxidants in reactions involving manganese centers and this compound? []
  • How does the orientation of the 13-TMC ligand in P450 119 peroxygenase mutants impact the selectivity of this compound sulfoxidation? []
  • What is the role of the apoprotein moiety in the oxidation of this compound by lignin peroxidase? []
  • Can nitrobenzene dioxygenase be engineered to further enhance its activity and enantioselectivity in the oxidation of aromatic sulfides? []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.